
4-(2-Phenylethyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)furan-2(5H)-one typically involves the reaction of furan derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where furan reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Phenylethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Applications De Recherche Scientifique
4-(2-Phenylethyl)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
4-(2-Phenylethyl)furan-2(5H)-one can be compared with other furan derivatives such as furanylfentanyl and tetrahydrofuranylfentanyl. These compounds share a similar furan ring structure but differ in their substituents and biological activities. For example:
Furanylfentanyl: A synthetic opioid with potent analgesic properties.
Tetrahydrofuranylfentanyl: An analog of fentanyl with similar opioid activity.
The uniqueness of this compound lies in its specific phenylethyl substitution, which imparts distinct chemical and biological properties compared to other furan derivatives.
Propriétés
Numéro CAS |
74796-66-0 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2/c13-12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
Clé InChI |
IYOUTRCYPRSYRS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)O1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14433372.png)
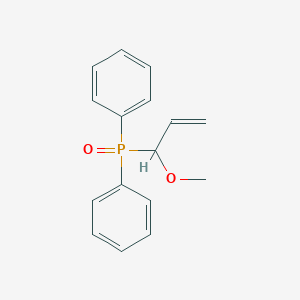
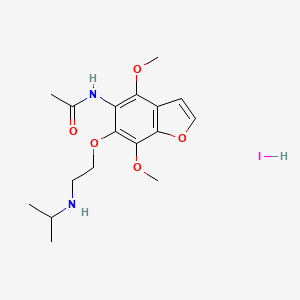
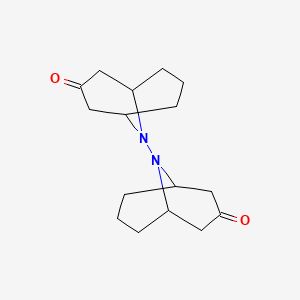
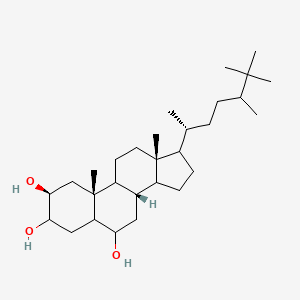
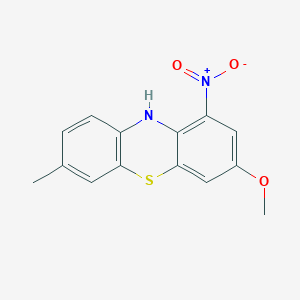

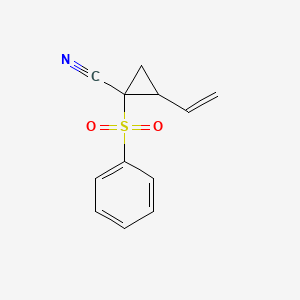
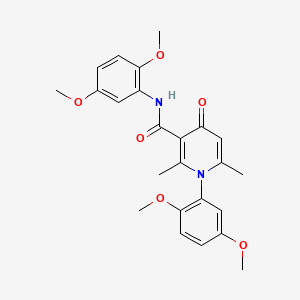
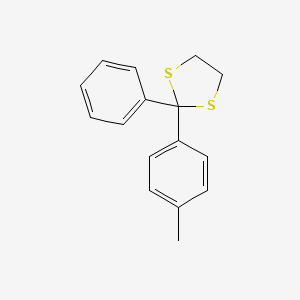
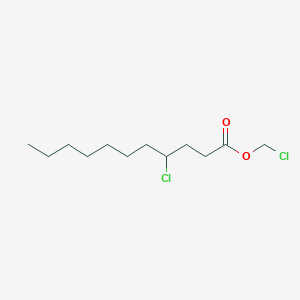
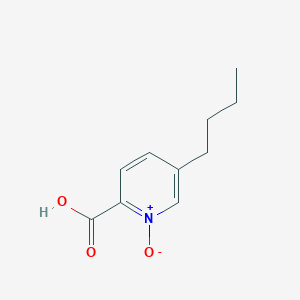
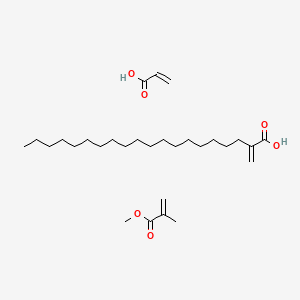
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
